3-(3-hydroxypyridin-2-yl)-N-methylbenzamide
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Overview
Description
3-(3-hydroxypyridin-2-yl)-N-methylbenzamide is a chemical compound that features a benzamide group attached to a pyridine ring with a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxypyridin-2-yl)-N-methylbenzamide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 3-hydroxypyridine, is prepared through various methods, including the hydroxylation of pyridine.
Amide Bond Formation: The 3-hydroxypyridine is then reacted with N-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired amide bond. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of 3-hydroxypyridine and N-methylbenzoyl chloride.
Optimization of Reaction Conditions: Use of continuous flow reactors to optimize reaction conditions, improve yield, and reduce production costs.
Purification: Industrial purification techniques such as recrystallization and chromatography are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-(3-hydroxypyridin-2-yl)-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of 3-(3-oxopyridin-2-yl)-N-methylbenzamide.
Reduction: Formation of 3-(3-hydroxypyridin-2-yl)-N-methylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-hydroxypyridin-2-yl)-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-hydroxypyridin-2-yl)-N-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group and amide bond play crucial roles in binding to active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-hydroxypyridine: A simpler analog with a hydroxyl group on the pyridine ring.
N-methylbenzamide: Lacks the pyridine ring but contains the amide bond.
3-(2-hydroxypyridin-3-yl)-N-methylbenzamide: A positional isomer with the hydroxyl group at a different position on the pyridine ring.
Uniqueness
3-(3-hydroxypyridin-2-yl)-N-methylbenzamide is unique due to the specific positioning of the hydroxyl group and the amide bond, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(3-hydroxypyridin-2-yl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-14-13(17)10-5-2-4-9(8-10)12-11(16)6-3-7-15-12/h2-8,16H,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZKHASCHADPMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=C(C=CC=N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682912 |
Source
|
Record name | 3-(3-Hydroxypyridin-2-yl)-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-52-6 |
Source
|
Record name | 3-(3-Hydroxypyridin-2-yl)-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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